molecular formula C7H6ClNO2 B020561 3-Amino-2-chlorobenzoic acid CAS No. 108679-71-6

3-Amino-2-chlorobenzoic acid

Cat. No.: B020561
CAS No.: 108679-71-6
M. Wt: 171.58 g/mol
InChI Key: IQMIVFNEHPKEAI-UHFFFAOYSA-N
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Description

3-Amino-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-biofilm Activity: Derivatives of benzoic acid, such as 2-amino-4-chloro benzoic acid and 4-amino 2-chloro benzoic acid, have been found to exhibit anti-biofilm activity against Pseudomonas aeruginosa PAO1. These compounds show potential for combating resistant bacteria through quorum sensing (Kınaytürk, Önem, & Oturak, 2022).

  • Complex Formation: 2-Amino-4-chlorobenzoic acid can form complexes with Yttrium and some lanthanides, leading to the formation of oxides and dehydration. This property is significant for the study of metal-organic complexes and their applications (Sikorska, Mrozek, & Rzączyńska, 1998).

  • Luminescent Properties: A novel terbium complex with 2-amino-4-chlorobenzoic acid exhibits bright yellow-green luminescence, indicating coordination by the ligand. This property is useful in the study of luminescent materials (Chen, Zhenfang, Shuang, & Wang, 2016).

  • Photodecomposition: Ultraviolet irradiation of chlorobenzoic acids can lead to the production of hydroxybenzoic acids and benzoic acid, with a high conversion rate for certain isomers. This finding is relevant in environmental chemistry and photodegradation studies (Crosby & Leitis, 1969).

  • Degradation by Microorganisms: Certain pseudomonads can degrade 3-chlorobenzoic acid, demonstrating high activity in the oxygenation, dehydrogenation, and turnover of chlorinated compounds. This is significant in bioremediation and environmental microbiology research (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Safety and Hazards

3-Amino-2-chlorobenzoic acid may cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

3-Amino-2-chlorobenzoic acid is a chemical compound that is primarily used as a pharmaceutical intermediate It’s known that the compound can interact with various biological materials or organic compounds for life science related research .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that the compound can be used as a biochemical reagent, indicating that it may play a role in various biochemical reactions .

Pharmacokinetics

It’s known that the compound can be used in peptide synthesis , suggesting that it may have certain bioavailability characteristics that allow it to interact with biological systems.

Result of Action

It’s known that the compound can act as a catalyst, facilitating the formation of a covalent bond between two functional groups. This suggests that the compound may have a role in promoting certain chemical reactions at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has a melting point of 154-160 °C , indicating that its stability and efficacy can be affected by temperature. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment .

Biochemical Analysis

Biochemical Properties

It is known to be used in peptide synthesis , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in peptide synthesis , it may influence cell function by participating in the production of proteins.

Properties

IUPAC Name

3-amino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIVFNEHPKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332631
Record name 3-Amino-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108679-71-6
Record name 3-Amino-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-chlorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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